molecular formula C6H12N2O2 B074740 Morpholine, 2,6-dimethyl-4-nitroso- CAS No. 1456-28-6

Morpholine, 2,6-dimethyl-4-nitroso-

Cat. No.: B074740
CAS No.: 1456-28-6
M. Wt: 144.17 g/mol
InChI Key: DPYMAXOKJUBANR-UHFFFAOYSA-N
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Description

Morpholine, 2,6-dimethyl-4-nitroso- is a chemical compound with the molecular formula C₆H₁₂N₂O₂. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is particularly notable for its role in scientific research, especially in studies related to cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, 2,6-dimethyl-4-nitroso- can be synthesized through the nitrosation of 2,6-dimethylmorpholine. This process typically involves the reaction of 2,6-dimethylmorpholine with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine compound .

Industrial Production Methods

Industrial production of Morpholine, 2,6-dimethyl-4-nitroso- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity while minimizing the formation of by-products. Safety measures are also critical due to the potential carcinogenic nature of nitrosamines .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2,6-dimethyl-4-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-nitrosobis(2-hydroxypropyl)amine, while reduction can yield amines .

Scientific Research Applications

Morpholine, 2,6-dimethyl-4-nitroso- has several applications in scientific research:

Mechanism of Action

The mechanism by which Morpholine, 2,6-dimethyl-4-nitroso- exerts its effects involves its metabolism to reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and the initiation of carcinogenesis. The compound is metabolized primarily in the liver, where enzymes such as cytochrome P450 play a crucial role in its activation .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosobis(2-hydroxypropyl)amine
  • N-Nitrosobis(2-oxopropyl)amine
  • N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine

Uniqueness

Morpholine, 2,6-dimethyl-4-nitroso- is unique in its specific structure and the types of metabolites it forms. While other nitrosamines may induce similar types of tumors, the metabolic pathways and the resulting carcinogenic potency can vary significantly. For instance, N-Nitrosobis(2-oxopropyl)amine is more potent in inducing liver tumors compared to Morpholine, 2,6-dimethyl-4-nitroso- .

Properties

IUPAC Name

2,6-dimethyl-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMAXOKJUBANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021470
Record name N-Nitroso-2,6-dimethylmorpholine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.02 [mmHg]
Record name N-Nitroso-2,6-dimethylmorpholine
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CAS No.

1456-28-6
Record name N-Nitroso-2,6-dimethylmorpholine
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Record name N-Nitroso-2,6-dimethylmorpholine
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Record name N-Nitroso-2,6-dimethylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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